5-chloro-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
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Overview
Description
5-chloro-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C12H5Cl3N2OS3 and its molecular weight is 395.72. The purity is usually 95%.
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Scientific Research Applications
Thiophene Derivatives and Carcinogenicity Evaluation
Thiophene analogues, including those structurally related to "5-chloro-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide," have been synthesized and evaluated for potential carcinogenicity through in vitro assays, indicating their relevance in studying carcinogenic potential and chemical behavior in biological systems Ashby et al., 1978.
Antitumor Activity of Imidazole Derivatives
Imidazole derivatives, akin to the compound , show promise in antitumor research, offering insights into the synthesis of compounds with diverse biological properties. This highlights the versatility of thiophene and related derivatives in medicinal chemistry Iradyan et al., 2009.
Synthesis and Structural Properties
The synthesis and structural elucidation of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, which relate to the research interest in thiophene derivatives, provide valuable information on the conformation and potential applications of such compounds in various scientific fields Issac & Tierney, 1996.
Broad Applications in Medicinal Chemistry
Thiophene derivatives exhibit a wide range of applications in medicinal chemistry, including antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. This underscores the significance of studying compounds like "this compound" for their potential contributions to drug development and therapy Xuan, 2020.
Bioactive Nucleobases and Nucleosides Derivatives
The incorporation of thiophene units into nucleobases, nucleosides, and their analogues demonstrates the potential for creating bioactive molecules with enhanced therapeutic properties. This research avenue is pertinent to the development of compounds with optimized antiviral, antitumor, antimycobacterial, or antiparkinsonian action Ostrowski, 2022.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, contributing to their diverse biological activities .
Mode of Action
It’s worth noting that compounds with similar structures have been found to bind with high affinity to multiple receptors, which can help in developing new useful derivatives .
Biochemical Pathways
Related compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that these compounds may affect a wide range of biochemical pathways.
Pharmacokinetics
Similar compounds have been found to have good oral bioavailability .
Result of Action
Related compounds have been found to have diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .
Properties
IUPAC Name |
5-chloro-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl3N2OS3/c13-8-2-1-7(20-8)11(18)17-12-16-6(4-19-12)5-3-9(14)21-10(5)15/h1-4H,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJPNPFQUDYGAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl3N2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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